2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine

CAS No.: 869949-05-3

Cat. No.: VC5340884

Molecular Formula: C7H7F3N2O2S

Molecular Weight: 240.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869949-05-3 |

|---|---|

| Molecular Formula | C7H7F3N2O2S |

| Molecular Weight | 240.2 |

| IUPAC Name | 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3 |

| Standard InChI Key | FTZBCPRYNJKRIU-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F |

Introduction

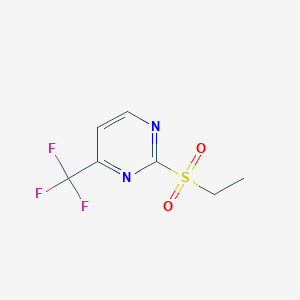

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered pyrimidine ring, a nitrogen-containing heterocycle, with two distinct functional groups:

-

Trifluoromethyl (-CF): Positioned at the 4th carbon, this group confers high electronegativity and metabolic stability, making the molecule resistant to oxidative degradation .

-

Ethylsulfonyl (-SOCH): Located at the 2nd carbon, the sulfonyl group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for biological interactions .

The IUPAC name, 2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine, reflects this substitution pattern. The canonical SMILES representation and InChI key further delineate its atomic connectivity .

Table 1: Key Identifiers of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 869949-05-3 | |

| Molecular Formula | ||

| Molar Mass | 240.21 g/mol | |

| Boiling Point | 337.4 ± 52.0 °C (760 mmHg) | |

| Density | 1.4 ± 0.1 g/cm³ |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions on pre-functionalized pyrimidine intermediates. A common route involves:

-

Sulfonation of 2-chloro-4-(trifluoromethyl)pyrimidine: Treatment with sodium ethanesulfinate in a polar aprotic solvent (e.g., DMF) at elevated temperatures yields the sulfonyl derivative .

-

Oxidation of 2-(ethylthio)-4-(trifluoromethyl)pyrimidine: Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfonyl group .

The reaction’s progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity.

Purification and Characterization

Crude product is purified through recrystallization from ethanol or acetone, achieving >95% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm structural integrity, while differential scanning calorimetry (DSC) assesses thermal stability .

Physicochemical Properties

Thermal Behavior

The compound exhibits a boiling point of 337.4 \pm 52.0 \, ^\circ\text{C}, indicative of moderate volatility. Its density () aligns with sulfonyl-containing aromatics, which are denser than aliphatic analogues due to increased molecular packing .

Solubility and Reactivity

-

Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in dichloromethane (DCM). Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group .

-

Stability: Stable under ambient conditions but decomposes upon prolonged exposure to strong acids or bases, releasing sulfur dioxide gas .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding affinity to target proteins like HIV-1 reverse transcriptase .

Agrochemical Development

In agrochemistry, it is incorporated into herbicides and fungicides, where the trifluoromethyl group disrupts enzymatic pathways in pests . Field trials demonstrate efficacy against Botrytis cinerea at concentrations as low as 50 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume